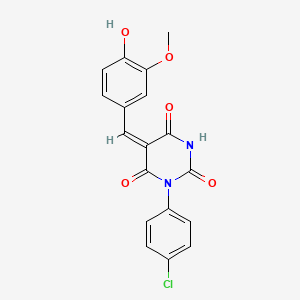![molecular formula C23H31N7O4 B11682668 {4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hidraziniliden}metil]-2-metoxifenoxi}ácido acético es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un anillo de triazina, grupos piperidina y una porción de ácido metoxi-fenoxi acético.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de {4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hidraziniliden}metil]-2-metoxifenoxi}ácido acético generalmente implica múltiples pasos:
Formación del Anillo de Triazina: El anillo de triazina se puede sintetizar mediante la reacción de cloruro de cianúrico con piperidina en condiciones controladas.
Formación de Hidrazinilideno: El derivado de triazina se hace reaccionar luego con hidracina para introducir el grupo hidrazinilideno.
Unión del Ácido Metoxi-fenoxi Acético: Finalmente, la porción de ácido metoxi-fenoxi acético se une mediante una reacción de condensación.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, control de temperatura y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos piperidina.
Reducción: Las reacciones de reducción pueden dirigirse al grupo hidrazinilideno.
Sustitución: El grupo metoxi en el anillo fenoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Agentes halogenantes, nucleófilos.
Productos Mayores
Productos de Oxidación: Derivados oxidados de los grupos piperidina.
Productos de Reducción: Formas reducidas del grupo hidrazinilideno.
Productos de Sustitución: Varios derivados de ácido fenoxi acético sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio versátil.
Biología
En la investigación biológica, el compuesto puede estudiarse por sus posibles interacciones con moléculas biológicas, como proteínas o ácidos nucleicos. Sus características estructurales sugieren que podría actuar como ligando o inhibidor en ensayos bioquímicos.
Medicina
Las posibles aplicaciones medicinales incluyen su uso como compuesto principal en el descubrimiento de fármacos. Las porciones de triazina y piperidina son comunes en compuestos farmacológicamente activos, lo que sugiere posibles usos terapéuticos.
Industria
En la industria, el compuesto podría utilizarse en el desarrollo de nuevos materiales o como químico especializado en diversas aplicaciones, como recubrimientos o adhesivos.
Mecanismo De Acción
El mecanismo de acción de {4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hidraziniliden}metil]-2-metoxifenoxi}ácido acético probablemente implica su interacción con objetivos moleculares específicos. El anillo de triazina puede interactuar con enzimas o receptores, mientras que los grupos piperidina podrían aumentar la afinidad de unión. La porción de ácido metoxi-fenoxi acético puede contribuir a la estabilidad y solubilidad general del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hidraziniliden}metil]-2-hidroxi-fenoxi}ácido acético: Estructura similar pero con un grupo hidroxilo en lugar de un grupo metoxi.
{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hidraziniliden}metil]-2-clorofenoxi}ácido acético: Estructura similar pero con un grupo cloro en lugar de un grupo metoxi.
Unicidad
La presencia del grupo metoxi en {4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hidraziniliden}metil]-2-metoxifenoxi}ácido acético puede mejorar su solubilidad y estabilidad en comparación con sus análogos. Esta característica única podría hacerlo más adecuado para ciertas aplicaciones, como en química medicinal o ciencia de materiales.
Propiedades
Fórmula molecular |
C23H31N7O4 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
2-[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C23H31N7O4/c1-33-19-14-17(8-9-18(19)34-16-20(31)32)15-24-28-21-25-22(29-10-4-2-5-11-29)27-23(26-21)30-12-6-3-7-13-30/h8-9,14-15H,2-7,10-13,16H2,1H3,(H,31,32)(H,25,26,27,28)/b24-15+ |
Clave InChI |
NVHBCWQGASDDHR-BUVRLJJBSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC(=O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)
![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)
![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682612.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)

![3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11682645.png)
![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11682671.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682679.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682683.png)
